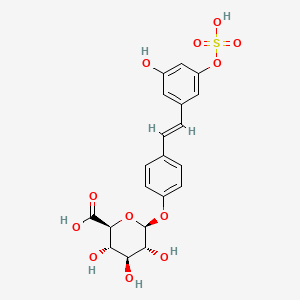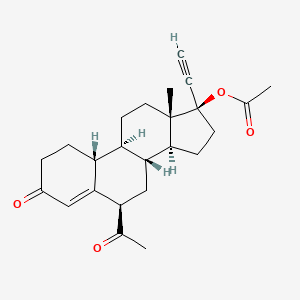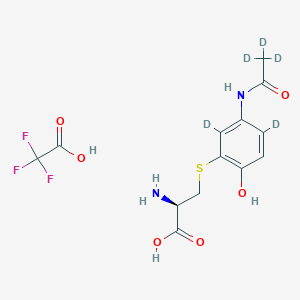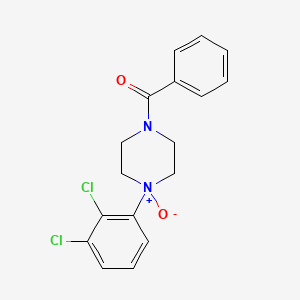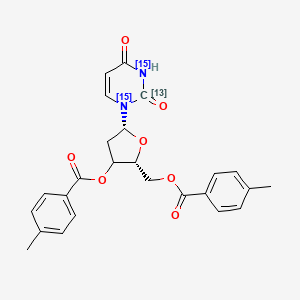
2'-Deoxy-3',5'-di-O-p-toluoyl Uridine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 is a modified nucleoside used primarily in scientific research. It is a derivative of uridine, where the hydrogen atoms at specific positions have been replaced with isotopes of carbon (13C) and nitrogen (15N). This compound is often used in studies involving nucleic acids and their analogs due to its unique isotopic labeling, which allows for detailed tracking and analysis in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the uridine molecule using p-toluoyl chlorideThe final product is purified using techniques such as chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to handle the increased volume and ensure consistent quality. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield uridine derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used in the study of nucleic acid chemistry and the synthesis of nucleoside analogs.
Biology: Employed in tracking and analyzing nucleic acid metabolism and interactions within cells.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of oncology.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 involves its incorporation into nucleic acids, where it can be tracked due to its isotopic labels. This allows researchers to study the dynamics of nucleic acid synthesis, degradation, and interactions with other biomolecules. The isotopic labels do not significantly alter the chemical properties of the compound, making it an ideal tool for detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine: Similar in structure but lacks the isotopic labels.
Uridine: The parent compound, without any modifications.
2’-Deoxyuridine: A deoxy analog of uridine, lacking the hydroxyl group at the 2’ position
Uniqueness
The uniqueness of 2’-Deoxy-3’,5’-di-O-p-toluoyl Uridine-13C,15N2 lies in its isotopic labeling, which allows for precise tracking and analysis in biochemical studies. This makes it a valuable tool in research areas where understanding the detailed dynamics of nucleic acids is crucial .
Properties
Molecular Formula |
C25H24N2O7 |
|---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
[(2R,5R)-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C25H24N2O7/c1-15-3-7-17(8-4-15)23(29)32-14-20-19(34-24(30)18-9-5-16(2)6-10-18)13-22(33-20)27-12-11-21(28)26-25(27)31/h3-12,19-20,22H,13-14H2,1-2H3,(H,26,28,31)/t19?,20-,22-/m1/s1/i25+1,26+1,27+1 |
InChI Key |
PHIPERUMORAWER-RGVDKAPBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2C(C[C@@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


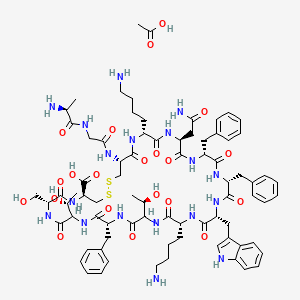
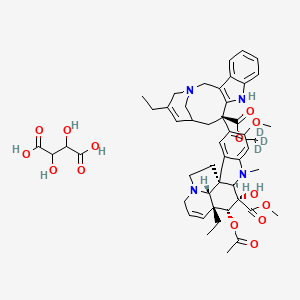
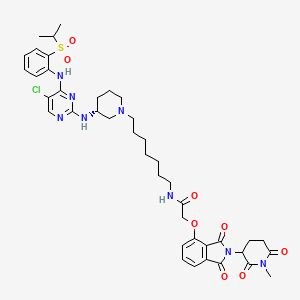

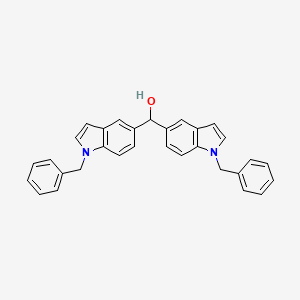
![2,3,5,6-tetradeuterio-1-[[2-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide](/img/structure/B13847600.png)

![[3-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]methanol](/img/structure/B13847615.png)
![(1R,2R,4S,5R,11S,12R,15S,16S)-15-[(2R,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-4,5-dihydroxy-2,16-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-8-one](/img/structure/B13847618.png)
![(1E,2E)-1,2-Bis(1-(6-bromobenzo[d][1,3]dioxol-5-yl)propan-2-ylidene)hydrazine](/img/structure/B13847619.png)
